molecular formula C8H8BrN B8565239 3-Allyl-5-bromopyridine

3-Allyl-5-bromopyridine

Cat. No.: B8565239
M. Wt: 198.06 g/mol
InChI Key: LNIRDVCXPRIWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-5-bromopyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

3-bromo-5-prop-2-enylpyridine

InChI

InChI=1S/C8H8BrN/c1-2-3-7-4-8(9)6-10-5-7/h2,4-6H,1,3H2

InChI Key

LNIRDVCXPRIWDD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry and argon flushed 10 mL flask, equipped with a magnetic stirrer and a septum, was charged with i-PrMgCl.LiCl (1 mL, 1.05 M in THF, 1.05 mmole), the reaction mixture was cooled to −15° C. and 3,5-dibromopyridine (236.9 mg, 1 mmole) was then added at one portion. The temperature than increased till −10° C. and the Br/Mg-exchange was complete after 15 min (checked by GC analysis of reaction aliquots, conversion more than 98%), allyl bromide (140.6 mg, 1 mmole) was added. The reaction mixture was stirred for 1 h at −10° C. and was then quenched with sat. NH4Cl solution (2 mL). The aqueous phase was extracted with ether (3×4 mL), dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by flash chromatography (dichloromethane) yielding the 3-allyl-5-bromopyridine (2ca) as a colourless oil (184.2 mg, 93%). 1H-NMR (CDCl3, 200 MHz): δ=8.48 (d, J=2.2 Hz, 1H); 8.32 (d, J=1.6 Hz, 1H); 7.61 (dd, J=2.2 Hz, J=1.6 Hz, 1H); 5.89-5.68 (m, 1H); 5.08-5.01 (m, 1H); 3.32 (brd, J=6.8 Hz, 1H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
236.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Br Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140.6 mg
Type
reactant
Reaction Step Four

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